1,2-Diethoxy-1,1,2,2-tetramethyldisilane (CAS 18419-84-6) is a specialized alkoxydisilane reagent primarily utilized in chemoinformatics and advanced organic synthesis as a critical precursor for generating functionalized aryldimethylsilanol and vinyldimethylsilanol cross-coupling partners [1]. Unlike generic silanes, this compound features a precisely balanced reactivity profile that allows for direct palladium-catalyzed insertion into aryl and vinyl halides, followed by controlled hydrolysis to yield active silanols. Its primary procurement value lies in its ability to enable the Hiyama-Denmark cross-coupling reaction under mild, fluoride-free conditions, making it an indispensable building block for late-stage functionalization in pharmaceutical development and complex materials synthesis where functional group preservation is paramount.
Substituting 1,2-diethoxy-1,1,2,2-tetramethyldisilane with more common baseline silanes, such as hexamethylcyclotrisiloxane (D3) or hexamethyldisilane, fundamentally alters the synthetic workflow and limits substrate scope[1]. Generic siloxane sources like D3 require harsh, highly nucleophilic organolithium or Grignard intermediates that immediately destroy electrophilic functional groups such as esters, ketones, and nitriles. Conversely, using hexamethyldisilane produces unactivated trimethylsilanes that demand aggressive fluoride conditions (e.g., TBAF) for downstream cross-coupling, which cleaves common silyl protecting groups. The unique diethoxy-disilane structure is specifically required to bypass these limitations, allowing for mild palladium-catalyzed silylation and subsequent fluoride-free coupling that generic alternatives cannot support.
The synthesis of highly functionalized aryldimethylsilanols requires a precursor that avoids harsh metallation. When using hexamethylcyclotrisiloxane (D3), the requisite organolithium intermediates completely degrade electrophilic groups like esters and ketones. In contrast, 1,2-diethoxy-1,1,2,2-tetramethyldisilane enables direct palladium-catalyzed insertion into aryl bromides at mild temperatures (60 °C), quantitatively preserving sensitive functional groups and yielding complex silanols, such as ethyl 4-(hydroxydimethylsilyl)benzoate, in >80% overall yield over two steps [1].
| Evidence Dimension | Yield of ester-functionalized aryldimethylsilanol |
| Target Compound Data | >80% yield (via Pd-catalyzed insertion of 1,2-diethoxy-1,1,2,2-tetramethyldisilane) |
| Comparator Or Baseline | 0% yield (via D3 / organolithium route due to ester degradation) |
| Quantified Difference | Complete preservation of electrophilic functional groups vs. total degradation. |
| Conditions | Pd-catalyzed silylation at 60 °C followed by mild acetic acid hydrolysis. |
Buyers synthesizing complex pharmaceutical intermediates must prioritize this compound to avoid costly protecting-group steps required by traditional D3-based metallation.
The choice of disilane precursor dictates the downstream activation requirements for cross-coupling. Silylation with the common comparator hexamethyldisilane yields aryltrimethylsilanes, which are notoriously inert and require harsh fluoride activation (e.g., TBAF) to couple, thereby cleaving any silyl ether protecting groups present in the molecule. However, silanols derived from 1,2-diethoxy-1,1,2,2-tetramethyldisilane undergo efficient Hiyama-Denmark cross-coupling under strictly fluoride-free conditions using mild bases like KOSiMe3 or NaOH, ensuring 100% retention of fluoride-sensitive moieties [1].
| Evidence Dimension | Cross-coupling activation requirement |
| Target Compound Data | Couples efficiently under mild, fluoride-free basic conditions (e.g., KOSiMe3) |
| Comparator Or Baseline | Hexamethyldisilane derivatives require aggressive fluoride activation (e.g., TBAF) |
| Quantified Difference | Enables cross-coupling with 100% retention of silyl protecting groups vs. complete cleavage. |
| Conditions | Hiyama-Denmark cross-coupling of functionalized aryldimethylsilanols. |
Selecting the diethoxy precursor is mandatory for workflows involving complex molecules with silyl protecting groups that would be destroyed by fluoride activators.
For laboratory and industrial scale-up, the stability of the disilane precursor is critical. 1,2-Dichloro-1,1,2,2-tetramethyldisilane is highly sensitive to ambient moisture, rapidly evolving corrosive HCl gas and polymerizing into intractable siloxanes, making it hazardous and difficult to handle. 1,2-Diethoxy-1,1,2,2-tetramethyldisilane replaces the labile chlorides with ethoxy groups, resulting in a stable, easily handled liquid that allows for targeted, pH-optimized hydrolysis (e.g., with 1.0 M acetic acid) to cleanly yield the desired silanol without uncontrolled disiloxane byproduct formation .
| Evidence Dimension | Moisture stability and byproduct generation |
| Target Compound Data | Stable liquid; undergoes controlled hydrolysis to silanols without corrosive byproducts |
| Comparator Or Baseline | 1,2-Dichloro-1,1,2,2-tetramethyldisilane rapidly evolves corrosive HCl and uncontrolled polysiloxanes upon moisture exposure |
| Quantified Difference | Elimination of corrosive HCl off-gassing and suppression of uncontrolled polymerization. |
| Conditions | Ambient benchtop handling and controlled aqueous hydrolysis. |
Procurement teams should favor the diethoxy variant to improve benchtop safety, process reproducibility, and yield consistency during scale-up.
Because 1,2-diethoxy-1,1,2,2-tetramethyldisilane tolerates electrophilic functional groups (esters, ketones, nitriles) during palladium-catalyzed silylation, it is the premier choice for installing dimethylsilanol groups onto complex, late-stage pharmaceutical intermediates for subsequent Hiyama-Denmark cross-coupling [1].
In total synthesis workflows where silyl ether protecting groups (like TBS or TIPS) must be preserved, this compound is utilized to generate silanolate cross-coupling partners that couple efficiently under fluoride-free conditions, bypassing the destructive TBAF activation required by trimethylsilane analogs [1].
Due to its superior benchtop stability and controlled hydrolysis profile compared to highly corrosive dichloro-disilanes, 1,2-diethoxy-1,1,2,2-tetramethyldisilane is selected for the reproducible, large-scale synthesis of specialized siloxane monomers and cross-linking agents in advanced materials research [1].
Flammable